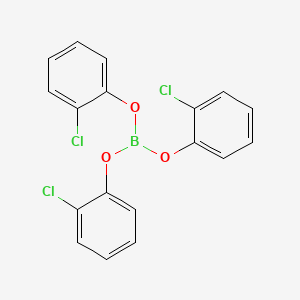
Tris(2-chlorophenyl) borate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(2-chlorophenyl) borate is an organoboron compound with the molecular formula C18H12BCl3O3. It is known for its unique chemical properties and has been studied for various applications in chemistry and industry. The compound consists of a boron atom bonded to three 2-chlorophenyl groups, making it a versatile reagent in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
Tris(2-chlorophenyl) borate can be synthesized through the reaction of boron trichloride with 2-chlorophenol in the presence of a base. The reaction typically involves the following steps:
- Dissolving 2-chlorophenol in an organic solvent such as toluene.
- Adding boron trichloride to the solution.
- Introducing a base, such as triethylamine, to facilitate the reaction.
- Allowing the reaction mixture to stir at room temperature for several hours.
- Purifying the product through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to the large-scale synthesis of high-purity this compound.
化学反応の分析
Types of Reactions
Tris(2-chlorophenyl) borate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the 2-chlorophenyl groups are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different boron-containing products.
Coupling Reactions: this compound is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product is often a biaryl compound.
科学的研究の応用
Tris(2-chlorophenyl) borate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound has been studied for its potential use in biochemical assays and as a tool for probing biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: this compound is used in the production of advanced materials and as an additive in various industrial processes.
作用機序
The mechanism by which tris(2-chlorophenyl) borate exerts its effects involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with electron-rich species, facilitating various chemical transformations. In biological systems, it may interact with specific molecular targets, influencing biochemical pathways.
類似化合物との比較
Similar Compounds
Tris(p-chlorophenyl) borate: Similar in structure but with para-chlorophenyl groups instead of ortho-chlorophenyl groups.
Tris(trimethylsilyl) borate: Contains trimethylsilyl groups instead of chlorophenyl groups.
Tris(pyrazolyl) borate: Features pyrazolyl groups and is used as a ligand in coordination chemistry.
Uniqueness
Tris(2-chlorophenyl) borate is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other borate compounds. Its ability to participate in a variety of chemical reactions makes it a valuable reagent in both academic and industrial research.
特性
CAS番号 |
5337-60-0 |
|---|---|
分子式 |
C18H12BCl3O3 |
分子量 |
393.5 g/mol |
IUPAC名 |
tris(2-chlorophenyl) borate |
InChI |
InChI=1S/C18H12BCl3O3/c20-13-7-1-4-10-16(13)23-19(24-17-11-5-2-8-14(17)21)25-18-12-6-3-9-15(18)22/h1-12H |
InChIキー |
JNEZJAAADKQBBD-UHFFFAOYSA-N |
正規SMILES |
B(OC1=CC=CC=C1Cl)(OC2=CC=CC=C2Cl)OC3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-3-[6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13354935.png)
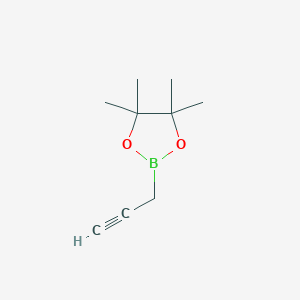
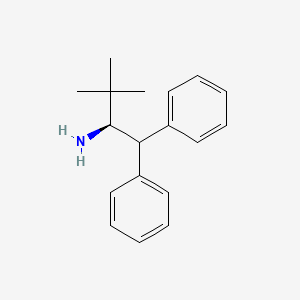
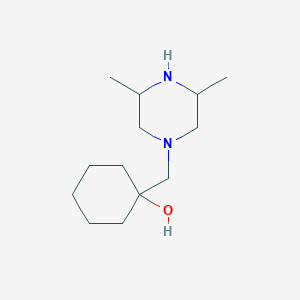
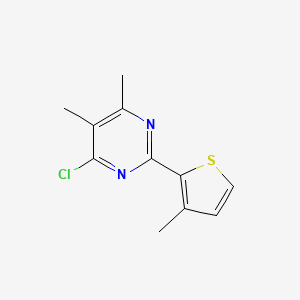

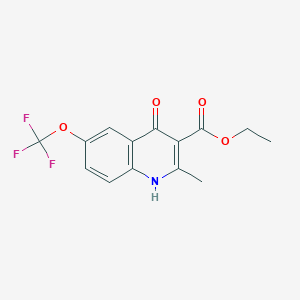
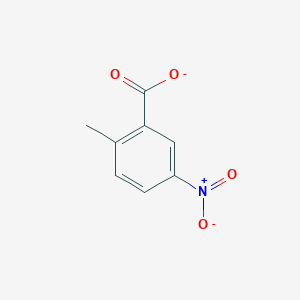
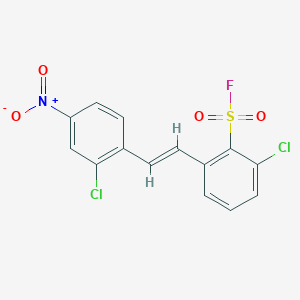
![3-(4-chlorophenyl)-N-{4-[4-(2-hydroxyethyl)-1-piperazinyl]phenyl}-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B13355000.png)
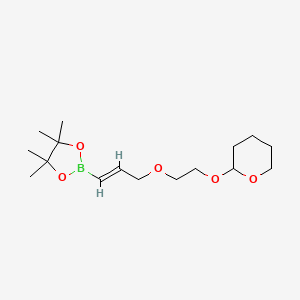
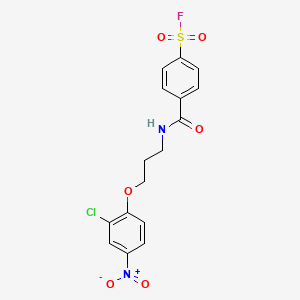
![6-(4-Chlorobenzyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355009.png)
![(2,5-dioxopyrrolidin-1-yl) (2S)-2-acetamido-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate](/img/structure/B13355027.png)
